(3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a useful research compound. Its molecular formula is C20H14Cl2N2O and its molecular weight is 369.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Applications
Microwave-assisted synthesis has been employed to create novel pyrazoline and pyridinyl methanone derivatives, demonstrating significant anti-inflammatory and antibacterial activities. This method offers advantages such as higher yields, environmental friendliness, and shorter reaction times. Compounds synthesized through this approach have shown promising results in vivo for anti-inflammatory activity and in vitro for antibacterial activity. Additionally, molecular docking studies suggest these compounds could serve as templates for further anti-inflammatory drug development (Ravula et al., 2016).
Anticancer and Antimicrobial Potential
Research has been directed towards synthesizing new compounds with pyridinyl-pyrazoline structures, evaluating their anticancer and antimicrobial effectiveness. These studies have identified compounds with significant potency against various cancer cell lines, offering a promising avenue for the development of new therapeutic agents against cancer and microbial infections. The molecular docking studies further support the potential utility of these compounds in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Molecular Structure and Spectroscopic Analysis
Investigations into the molecular structure and spectroscopic properties of related compounds have been conducted. These studies utilize various spectroanalytical techniques to elucidate the structures, providing insights into the vibrational study, molecular electrostatic potential, and quantum chemical aspects. This comprehensive analysis aids in understanding the physicochemical properties and the interaction mechanisms of these molecules at the molecular level (Sivakumar et al., 2021).
Synthesis of Heterocyclic Compounds
Further research has focused on the synthesis of heterocyclic compounds incorporating pyridinyl and indolinyl groups. These studies have led to the creation of unique polyheterocyclic systems through multicomponent reactions. Such compounds are of interest due to their potential applications in medicinal chemistry, including as anticancer and antimicrobial agents. The molecular structures of these compounds have been confirmed through crystallography, highlighting the diverse chemical scaffolds that can be developed for therapeutic purposes (Cao et al., 2019).
Mechanism of Action
Target of Action
The compound (3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-17-3-1-16(12-18(17)22)20(25)24-10-7-15-11-14(2-4-19(15)24)13-5-8-23-9-6-13/h1-6,8-9,11-12H,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTIUYSNVXHZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.